Adriforant hydrochloride

Description

Properties

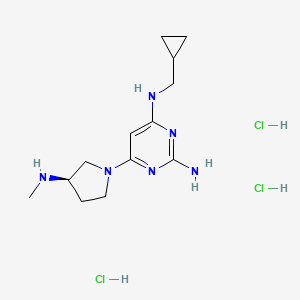

IUPAC Name |

4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N6.3ClH/c1-15-10-4-5-19(8-10)12-6-11(17-13(14)18-12)16-7-9-2-3-9;;;/h6,9-10,15H,2-5,7-8H2,1H3,(H3,14,16,17,18);3*1H/t10-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZAFXLCZSALFI-FYBBWCNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(C1)C2=NC(=NC(=C2)NCC3CC3)N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCN(C1)C2=NC(=NC(=C2)NCC3CC3)N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25Cl3N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Adriforant Hydrochloride: A Technical Guide to its Mechanism of Action as a Histamine H4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adriforant hydrochloride (formerly known as PF-3893787 and ZPL-3893787) is a potent and selective small molecule antagonist of the histamine H4 receptor (H4R). The H4R is a G protein-coupled receptor (GPCR) predominantly expressed on hematopoietic cells, including mast cells, eosinophils, basophils, dendritic cells, and T cells. Its activation by histamine is implicated in the pathogenesis of various inflammatory and immune disorders, such as atopic dermatitis and allergic asthma. Adriforant was developed to modulate these pathological processes by blocking the downstream signaling cascades initiated by H4R activation. Despite promising preclinical and early clinical findings, the development of adriforant was discontinued after it failed to meet its primary endpoints in a Phase IIb clinical trial for atopic dermatitis. This technical guide provides an in-depth overview of the mechanism of action of adriforant hydrochloride, detailing its interaction with the H4R, the subsequent effects on intracellular signaling pathways, and the experimental methodologies used to elucidate these actions.

Core Mechanism of Action: Histamine H4 Receptor Antagonism

Adriforant hydrochloride functions as a competitive antagonist at the histamine H4 receptor. This means it binds reversibly to the receptor at the same site as the endogenous ligand, histamine, but does not activate it. By occupying the binding site, adriforant prevents histamine from initiating the intracellular signaling events that lead to pro-inflammatory and pruritic responses.

Recent cryo-electron microscopy studies have provided insights into the selective binding of adriforant to the inactive state of the H4R, revealing the specific molecular interactions that confer its antagonistic properties.

Quantitative Pharmacological Data

The potency and selectivity of adriforant hydrochloride have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Species | Value | Reference |

| Binding Affinity (Ki) | Human | 2.4 nM | |

| Functional Antagonism (Ki) | Human | 1.56 nM |

Table 1: Adriforant Hydrochloride Binding Affinity and Functional Antagonism at the Histamine H4 Receptor.

| Assay | Cell Type | IC50 Value | Reference |

| Eosinophil Shape Change | Human | 0.65 nM | |

| CD11b Expression | Human Eosinophils | 4.9 nM | |

| Actin Polymerization | Human Eosinophils | 1.3 nM |

Table 2: In Vitro Functional Activity of Adriforant Hydrochloride in Human Eosinophils.

Signaling Pathways Modulated by Adriforant Hydrochloride

The histamine H4 receptor is primarily coupled to the Gαi/o family of G proteins. Upon histamine binding, the activated H4R promotes the exchange of GDP for GTP on the Gαi/o subunit, leading to its dissociation from the Gβγ dimer. Both Gαi/o and Gβγ can then modulate the activity of various downstream effector proteins. Adriforant, by preventing histamine binding, inhibits these signaling cascades.

Key downstream signaling events inhibited by adriforant include:

-

Inhibition of adenylyl cyclase and reduced cAMP levels: The activated Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of MAPK/ERK pathway: H4R activation can lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK). Adriforant has been shown to antagonize histamine-induced ERK phosphorylation in mast cells.

-

Calcium mobilization: The Gβγ subunit can activate phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores. Adriforant reduces histamine-dependent Ca2+ flux in neurons.

-

β-Arrestin recruitment: Like many GPCRs, the H4R can also signal through a G protein-independent pathway involving β-arrestins. β-arrestin recruitment can lead to receptor desensitization and internalization, as well as scaffolding for other signaling proteins.

Adriforant Hydrochloride: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Adriforant hydrochloride, a potent and selective histamine H4 receptor (H4R) antagonist. This document consolidates key chemical and pharmacological data, detailed experimental protocols, and visual representations of its mechanism of action.

Chemical Identity and Properties

Adriforant hydrochloride is the hydrochloride salt form of Adriforant.

| Property | Value | Reference |

| IUPAC Name | N4-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)-1-pyrrolidinyl]-2,4-pyrimidinediamine, dihydrochloride hydrate | [1] |

| CAS Number | 2096455-90-0 (hydrochloride hydrate) | [1][2][3][4] |

| 943057-12-3 (adriforant base) | [5] | |

| Synonyms | PF-3893787 hydrochloride, ZPL-3893787 hydrochloride, PF-3893787, ZPL-389 | [1][5] |

| Molecular Formula | C₁₃H₂₂N₆ · 2HCl [XH₂O] | [1] |

| Molecular Weight | 371.74 g/mol (hydrochloride) | [2][3][4] |

Mechanism of Action

Adriforant is a competitive antagonist of the histamine H4 receptor.[6][7] The H4 receptor is a G protein-coupled receptor (GPCR) primarily expressed on cells of the immune system, including mast cells, eosinophils, dendritic cells, and T cells. Its activation by histamine is implicated in inflammatory responses and pruritus.[6][8]

Upon histamine binding, the H4 receptor couples to Gαi/o proteins, leading to the inhibition of adenylate cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[9][10] H4R activation also triggers intracellular calcium mobilization and activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK phosphorylation.[6][10][11] These signaling events contribute to chemotaxis, cellular shape change, and upregulation of adhesion molecules in immune cells.[10][12]

Adriforant blocks these histamine-induced signaling pathways, thereby attenuating the downstream inflammatory effects.[6][7]

Histamine H4 Receptor Signaling Pathway

References

- 1. caymanchem.com [caymanchem.com]

- 2. abmole.com [abmole.com]

- 3. Adriforant hydrochloride - Immunomart [immunomart.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Adriforant | C13H22N6 | CID 24745335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of histamine H4 receptors decreases epithelial-to-mesenchymal transition progress by inhibiting transforming growth factor-β1 signalling pathway in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Histamine H4 receptor - Wikipedia [en.wikipedia.org]

- 11. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Histamine induces cytoskeletal changes in human eosinophils via the H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

Adriforant Hydrochloride: A Preclinical Pharmacology Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adriforant hydrochloride (formerly known as PF-3893787 and ZPL-3893787) is a potent and selective small molecule antagonist of the histamine H4 receptor (H4R).[1][2] Developed initially by Pfizer and later acquired by Novartis, adriforant was investigated as a potential oral therapeutic for inflammatory conditions, most notably atopic dermatitis.[1][3] The histamine H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells, and is implicated in mediating pruritus and inflammation.[2][4] Antagonism of the H4R was therefore a rational target for the treatment of allergic and inflammatory diseases.

This technical guide provides a comprehensive overview of the preclinical pharmacology of adriforant hydrochloride, summarizing its mechanism of action, pharmacodynamic effects in vitro and in vivo, and the standard safety and toxicological assessments relevant to its preclinical development. While specific quantitative data on the pharmacokinetics and safety pharmacology of adriforant are not extensively available in the public domain, this document outlines the typical studies conducted and presents available data for adriforant and related compounds to provide a thorough understanding of its preclinical profile.

Mechanism of Action

Adriforant is a competitive antagonist of the histamine H4 receptor.[2][4] It binds to the receptor with high affinity, thereby preventing the binding of endogenous histamine and subsequent receptor activation. The H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins. Upon activation by histamine, the H4 receptor inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, H4R activation leads to the mobilization of intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically the phosphorylation of extracellular signal-regulated kinase (ERK).[2][4] By blocking histamine binding, adriforant inhibits these downstream signaling events, which are believed to contribute to its anti-inflammatory and anti-pruritic effects.

Pharmacodynamics

In Vitro Pharmacology

Adriforant has demonstrated potent and selective antagonist activity at the human H4 receptor in various in vitro assays.

Table 1: In Vitro Pharmacological Profile of Adriforant Hydrochloride

| Parameter | Species | Value | Assay Type | Reference |

| Binding Affinity (Ki) | Human | 2.4 nM | Radioligand Binding Assay | [5] |

| Functional Antagonism (Ki) | Human | 1.56 nM | Functional Assay | [5] |

Note: Detailed experimental protocols for these assays are provided in the subsequent section.

In Vivo Pharmacology

Preclinical in vivo studies in murine models have demonstrated the efficacy of adriforant in attenuating itch and skin inflammation, supporting its development for atopic dermatitis.

-

Histamine-Induced Itch Model: Administration of adriforant to mice was shown to reduce the scratching behavior induced by histamine injection.[2][4]

-

MC903-Induced Skin Inflammation Model: In a mouse model where atopic dermatitis-like skin inflammation is induced by the topical application of MC903 (a vitamin D3 analog), adriforant was found to ameliorate the inflammatory response.[2][4]

Experimental Protocols

Receptor Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of adriforant for the histamine H4 receptor.

Methodology:

-

Receptor Source: Cell membranes from HEK293 cells stably expressing the human histamine H4 receptor.

-

Radioligand: [³H]-Histamine at a concentration close to its Kd value.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure: a. A constant concentration of the radioligand and cell membranes are incubated with increasing concentrations of adriforant hydrochloride. b. The incubation is carried out at room temperature for a specified period to reach equilibrium. c. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. d. The filters are washed with ice-cold assay buffer to remove non-specifically bound radioactivity. e. The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of adriforant that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (Calcium Flux)

Objective: To determine the functional antagonist potency (Ki) of adriforant by measuring its ability to inhibit histamine-induced calcium mobilization.

Methodology:

-

Cell Line: HEK293 cells stably expressing the human histamine H4 receptor.

-

Calcium Indicator: A fluorescent calcium-sensitive dye, such as Fluo-4 AM.

-

Procedure: a. Cells are seeded in a 96-well plate and incubated overnight. b. The cells are loaded with the calcium indicator dye for approximately 1 hour at 37°C. c. The cells are then incubated with varying concentrations of adriforant hydrochloride for a short period. d. Histamine at a concentration that elicits a submaximal response (e.g., EC80) is added to the wells. e. The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

-

Data Analysis: The ability of adriforant to inhibit the histamine-induced calcium response is quantified, and the IC50 value is determined. The functional Ki is calculated from the IC50 value.

ERK Phosphorylation Assay

Objective: To assess the effect of adriforant on histamine-induced ERK phosphorylation.

Methodology:

-

Cell Line: Bone marrow-derived mast cells or other cells endogenously expressing the H4 receptor.

-

Procedure: a. Cells are serum-starved for several hours to reduce basal ERK phosphorylation. b. Cells are pre-incubated with adriforant at various concentrations. c. Histamine is then added to stimulate the cells for a short period (e.g., 5-10 minutes). d. The reaction is stopped, and cell lysates are prepared. e. The levels of phosphorylated ERK (p-ERK) and total ERK are determined by Western blotting or a cell-based ELISA using specific antibodies.

-

Data Analysis: The ratio of p-ERK to total ERK is calculated and compared between different treatment groups to determine the inhibitory effect of adriforant.

Pharmacokinetics

Detailed preclinical pharmacokinetic data for adriforant hydrochloride in various species (e.g., mouse, rat, dog) are not publicly available. A 2011 publication mentions that PF-3893787 demonstrated favorable pharmacokinetic properties in rat and dog, but specific parameters were not provided.[1]

Table 2: Illustrative Preclinical Pharmacokinetic Parameters for an Oral Small Molecule

| Parameter | Description | Typical Units |

| Tmax | Time to reach maximum plasma concentration | h |

| Cmax | Maximum plasma concentration | ng/mL or µM |

| AUC | Area under the plasma concentration-time curve | ngh/mL or µMh |

| t₁/₂ | Elimination half-life | h |

| F (%) | Bioavailability | % |

Note: The values in this table are for illustrative purposes only and do not represent actual data for adriforant hydrochloride.

Safety and Toxicology

A comprehensive preclinical safety and toxicology evaluation is essential for any investigational new drug. While specific data for adriforant is not available, the standard battery of studies would include assessments of safety pharmacology, genotoxicity, and repeat-dose toxicity.

Safety Pharmacology

The core battery of safety pharmacology studies investigates the potential effects of a drug candidate on vital organ systems.

-

Cardiovascular System: The primary in vitro assessment is the hERG assay, which evaluates the potential for the drug to block the hERG potassium channel, a key indicator of proarrhythmic risk. In vivo studies in conscious, telemetered animals (typically dogs or non-human primates) would assess effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters.

-

Central Nervous System (CNS): A functional observational battery (FOB) in rodents is typically used to assess potential effects on behavior, motor coordination, and autonomic function.

-

Respiratory System: Respiratory rate and tidal volume are typically measured in conscious animals.

Genotoxicity

A standard battery of genotoxicity assays is conducted to assess the mutagenic and clastogenic potential of a drug candidate.

-

Ames Test: A bacterial reverse mutation assay to detect point mutations.

-

In Vitro Micronucleus Test: An assay in mammalian cells to detect chromosomal damage.

-

In Vivo Micronucleus Test: An in vivo assay in rodents to assess chromosomal damage in bone marrow cells.

Repeat-Dose Toxicity

Repeat-dose toxicity studies are conducted in both a rodent (e.g., rat) and a non-rodent (e.g., dog) species to identify potential target organs of toxicity and to establish a no-observed-adverse-effect level (NOAEL). The duration of these studies is dependent on the intended duration of clinical use.

Conclusion

Adriforant hydrochloride is a potent and selective histamine H4 receptor antagonist that has demonstrated efficacy in preclinical models of itch and inflammation. Its mechanism of action is well-characterized, involving the blockade of histamine-induced downstream signaling pathways. While the clinical development of adriforant for atopic dermatitis was ultimately discontinued due to a lack of efficacy in Phase IIb trials, its preclinical profile provides valuable insights for the development of other H4R antagonists. A comprehensive understanding of its preclinical pharmacology, including the illustrative data and standard protocols outlined in this guide, is essential for researchers and drug development professionals working in the field of inflammatory and allergic diseases. Further research into the role of the histamine H4 receptor in various pathologies may yet uncover new therapeutic opportunities for compounds acting on this target.

References

- 1. Challenges of drug discovery in novel target space. The discovery and evaluation of PF-3893787: a novel histamine H4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of the histamine H4 receptor antagonist ZPL-3893787 in patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dermatologytimes.com [dermatologytimes.com]

- 4. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Adriforant Hydrochloride in Allergic Inflammation Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adriforant hydrochloride (also known as ZPL-389 and PF-03893787) is a potent and selective antagonist of the histamine H4 receptor (H4R).[1] This technical guide provides an in-depth overview of the preclinical evaluation of Adriforant hydrochloride in models of allergic inflammation, with a focus on atopic dermatitis. While preclinical studies in murine models demonstrated the potential of Adriforant to ameliorate itch and skin inflammation, these findings did not translate to clinical efficacy in a Phase 2b trial for atopic dermatitis in humans. This document details the mechanism of action, experimental protocols, and available preclinical data to inform future research and development in the field of allergic diseases.

Mechanism of Action: Targeting the Histamine H4 Receptor

Adriforant hydrochloride functions as a competitive antagonist at the histamine H4 receptor.[1] The H4R is a G-protein coupled receptor (GPCR) primarily expressed on hematopoietic cells, including mast cells, eosinophils, basophils, dendritic cells, and T cells, all of which are key players in the pathophysiology of allergic inflammation.[2]

Activation of the H4R by histamine leads to a cascade of intracellular events that promote inflammation and pruritus:

-

Chemotaxis: H4R stimulation induces the migration of mast cells and eosinophils to sites of allergic inflammation.

-

Cytokine and Chemokine Release: Activation of H4R on immune cells can trigger the release of pro-inflammatory mediators.

-

Pruritus: H4R is expressed on sensory neurons and is implicated in the transmission of itch signals.[3]

Adriforant hydrochloride, by blocking the binding of histamine to H4R, is designed to inhibit these downstream signaling pathways, thereby reducing the inflammatory response and alleviating itch.

Signaling Pathway of the Histamine H4 Receptor and Adriforant Intervention

The H4R is coupled to a Gi/o protein. Upon histamine binding, the Gαi subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits can activate other signaling pathways, including the MAPK/ERK pathway, and modulate intracellular calcium levels. Adriforant hydrochloride acts by competitively binding to the H4R, preventing histamine from initiating this signaling cascade.

Preclinical Allergic Inflammation Models

Adriforant hydrochloride has been evaluated in murine models of atopic dermatitis, a chronic inflammatory skin disease characterized by intense pruritus and eczematous lesions.

MC903-Induced Atopic Dermatitis Model

This is a widely used model that recapitulates many features of human atopic dermatitis. Topical application of MC903 (calcipotriol, a vitamin D3 analog) to the skin of mice induces a robust inflammatory response characterized by:

-

Increased ear thickness

-

Infiltration of inflammatory cells, including eosinophils and mast cells

-

Elevated levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) and thymic stromal lymphopoietin (TSLP)

-

Pruritus, measured by an increase in scratching behavior

-

Animals: BALB/c or C57BL/6 mice are commonly used.

-

Induction of Inflammation: A solution of MC903 in ethanol is applied topically to the ears of the mice daily for a specified period (e.g., 14 days).[4]

-

Treatment: Adriforant hydrochloride is administered, typically orally (p.o.), at various doses during the inflammation induction period. A vehicle control group receives the vehicle used to dissolve Adriforant.

-

Outcome Measures:

-

Ear Thickness: Measured daily or at specified time points using a digital caliper.

-

Histological Analysis: At the end of the study, ear tissue is collected, sectioned, and stained (e.g., with Hematoxylin and Eosin for general morphology, Toluidine Blue for mast cells, and specific stains for eosinophils) to assess the infiltration of inflammatory cells.

-

Cytokine Analysis: Levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13, TSLP) in the ear tissue can be quantified using methods like quantitative PCR (qPCR) or ELISA.

-

Scratching Behavior: The number of scratching bouts is counted over a defined period after MC903 application.

-

Histamine-Induced Pruritus Model

This acute model is used to specifically assess the anti-pruritic effects of a compound.

-

Animals: Mice (e.g., BALB/c) are used.

-

Treatment: Adriforant hydrochloride or vehicle is administered (e.g., orally) at a defined time before the histamine challenge.

-

Induction of Itch: A solution of histamine is injected intradermally into the rostral back or neck of the mice.

-

Outcome Measure: The number of scratching bouts directed at the injection site is counted for a specified period (e.g., 30-60 minutes) immediately following the histamine injection.[5]

Data Presentation: Preclinical Efficacy of Adriforant Hydrochloride

While specific quantitative data from the primary preclinical studies on Adriforant are not publicly available in tabular format, the research indicates that Adriforant administration resulted in a significant amelioration of the signs of allergic inflammation in the MC903 model.[6] Below are representative tables illustrating the types of data typically generated in such studies.

Table 1: Effect of Adriforant Hydrochloride on Ear Thickness in MC903-Induced Atopic Dermatitis Model (Illustrative Data)

| Treatment Group | Dose (mg/kg, p.o.) | Mean Ear Thickness (mm) ± SEM (Day 14) | % Inhibition of Ear Swelling |

| Vehicle Control | - | 0.15 ± 0.02 | - |

| MC903 + Vehicle | - | 0.45 ± 0.05 | 0% |

| MC903 + Adriforant | 10 | 0.30 ± 0.04* | 50% |

| MC903 + Adriforant | 30 | 0.25 ± 0.03** | 67% |

*p < 0.05, **p < 0.01 compared to MC903 + Vehicle group. Data are hypothetical and for illustrative purposes.

Table 2: Effect of Adriforant Hydrochloride on Inflammatory Cell Infiltration in Ear Tissue (Illustrative Data)

| Treatment Group | Dose (mg/kg, p.o.) | Eosinophils/mm² ± SEM | Mast Cells/mm² ± SEM |

| Vehicle Control | - | 5 ± 1 | 10 ± 2 |

| MC903 + Vehicle | - | 55 ± 8 | 40 ± 5 |

| MC903 + Adriforant | 10 | 25 ± 4 | 20 ± 3 |

| MC903 + Adriforant | 30 | 15 ± 3 | 15 ± 2 |

*p < 0.05, **p < 0.01 compared to MC903 + Vehicle group. Data are hypothetical and for illustrative purposes.

Table 3: Effect of Adriforant Hydrochloride on Histamine-Induced Scratching Bouts (Illustrative Data)

| Treatment Group | Dose (mg/kg, p.o.) | Mean Number of Scratches (in 30 min) ± SEM | % Inhibition of Scratching |

| Vehicle + Saline | - | 5 ± 2 | - |

| Vehicle + Histamine | - | 150 ± 15 | 0% |

| Adriforant + Histamine | 10 | 75 ± 10* | 50% |

| Adriforant + Histamine | 30 | 45 ± 8** | 70% |

*p < 0.05, **p < 0.01 compared to Vehicle + Histamine group. Data are hypothetical and for illustrative purposes.

Discussion and Conclusion

Preclinical studies in murine models of allergic inflammation demonstrated that Adriforant hydrochloride, a selective H4R antagonist, effectively reduces key features of atopic dermatitis, including skin inflammation and pruritus. The mechanism of action is well-defined, involving the blockade of histamine-mediated signaling in key immune cells.

However, the promising preclinical results did not translate into clinical efficacy in a Phase 2b study in patients with moderate-to-severe atopic dermatitis.[7] This discrepancy highlights the complexities of translating findings from animal models to human disease. The pathogenesis of atopic dermatitis is multifaceted, involving not only histamine-mediated pathways but also a complex interplay of genetic, environmental, and other immunological factors. The failure of Adriforant in the clinical setting suggests that targeting the H4R alone may be insufficient to achieve a clinically meaningful benefit in a heterogeneous patient population with established atopic dermatitis.

Despite the clinical outcome for Adriforant, the preclinical data presented in this guide provide valuable insights into the role of the H4R in allergic inflammation. These findings can inform the development of future therapeutic strategies, potentially involving combination therapies that target multiple inflammatory pathways. Further research is warranted to better understand the specific patient populations that might benefit from H4R antagonism and to explore the potential of this target in other allergic conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The atopic dermatitis-like symptoms induced by MC903 were alleviated in JNK1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Involvement of histamine H4 and H1 receptors in scratching induced by histamine receptor agonists in BalbC mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of histamine H1 receptor antagonists on compound 48/80-induced scratching behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Publications - Bf3R [bf3r.de]

An In-depth Technical Guide to Histamine H4 Receptor Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Histamine H4 Receptor (H4R)

The Histamine H4 Receptor (H4R) is the most recently identified member of the histamine receptor family, a group of G-protein coupled receptors (GPCRs) that mediate the diverse effects of histamine. Encoded by the HRH4 gene, H4R is primarily expressed in cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells. This expression profile firmly establishes its critical role as a modulator of immune and inflammatory responses. Consequently, the H4R has emerged as an increasingly attractive therapeutic target for a range of pathologies, including allergic diseases like asthma, chronic pruritus, and autoimmune disorders.

Core Signaling Pathways of the Histamine H4 Receptor

The activation of H4R by histamine or synthetic ligands initiates a complex network of intracellular signaling events that can be broadly categorized into G-protein dependent and G-protein independent pathways. These pathways ultimately orchestrate the cellular responses modulated by the receptor, such as chemotaxis, cytokine release, and calcium mobilization.

G-Protein Dependent Signaling

The H4R primarily couples to inhibitory G-proteins of the Gαi/o family. Upon agonist binding, the receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the Gαi/o subunit. This activation leads to the dissociation of the G-protein into its Gαi/o-GTP and Gβγ subunits, which then modulate distinct downstream effector proteins.

-

Inhibition of Adenylyl Cyclase (AC): The activated Gαi/o-GTP subunit directly inhibits the activity of adenylyl cyclase, an enzyme responsible for converting ATP into cyclic AMP (cAMP). This results in a decrease in intracellular cAMP levels, a key second messenger that regulates numerous cellular processes.

-

Activation of Phospholipase C (PLC) and Calcium Mobilization: The Gβγ subunit released upon G-protein activation can stimulate Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This rapid increase in intracellular calcium is a critical signal for many cellular functions, including mast cell chemotaxis.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: H4R activation leads to the phosphorylation and activation of the MAPK family, including extracellular signal-regulated kinases (ERK1/2), p38, and c-Jun N-terminal kinases (JNK). This activation can be initiated by both Gαi/o and Gβγ subunits and is crucial for regulating gene expression, proliferation, and differentiation. For instance, H4R-mediated ERK activation has been linked to the release of IL-6 in mouse bone marrow-derived mast cells.

Caption: G-protein dependent signaling pathways of the H4R.

G-Protein Independent Signaling (β-Arrestin Pathway)

Beyond the canonical G-protein signaling, H4R can signal through a G-protein-independent mechanism involving β-arrestin proteins (β-arrestin-1 and β-arrestin-2). This pathway is crucial for receptor desensitization, internalization, and for initiating a distinct wave of cellular signaling.

-

Receptor Phosphorylation and β-Arrestin Recruitment: Upon agonist binding, the H4R is phosphorylated on serine and threonine residues in its intracellular loops and C-terminal tail by G-protein-coupled receptor kinases (GRKs). This phosphorylation creates a high-affinity binding site for β-arrestins.

-

Desensitization and Internalization: The binding of β-arrestin to the phosphorylated H4R sterically hinders the receptor's ability to couple with G-proteins, effectively terminating G-protein-mediated signaling—a process known as desensitization. β-arrestin then acts as an adaptor protein, linking the receptor to components of the endocytic machinery, such as clathrin and AP2, leading to the internalization of the receptor into endosomes.

-

β-Arrestin as a Signal Transducer: β-arrestins are not merely involved in signal termination; they are active signal transducers themselves. Once bound to the H4R, β-arrestin can serve as a scaffold for various signaling proteins, including components of the MAPK cascade (e.g., ERK). This β-arrestin-mediated signaling can have different kinetics and subcellular localization compared to G-protein-mediated signals, adding another layer of complexity to the H4R signaling network.

Interestingly, some ligands exhibit "biased agonism," meaning they can selectively activate either the G-protein or the β-arrestin pathway. For example, the well-known H4R antagonist JNJ7777120 has been shown to block G-protein activation while simultaneously promoting the recruitment of β-arrestin, acting as a biased agonist for this pathway.

Methodological & Application

Application Notes and Protocols for In Vitro Profiling of Adriforant Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adriforant hydrochloride (PF-03893787) is a potent and selective antagonist of the histamine H4 receptor (H4R).[1] The H4R is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells. Its activation by histamine is implicated in inflammatory and immune responses, making it a therapeutic target for conditions such as atopic dermatitis and pruritus.[2] These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological activity of Adriforant hydrochloride.

Mechanism of Action

Adriforant hydrochloride acts as a competitive antagonist at the histamine H4 receptor.[3][4] By binding to the H4R, it blocks the binding of the endogenous ligand, histamine, thereby inhibiting downstream signaling pathways. The H4R is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, as well as mobilization of intracellular calcium (Ca2+) and phosphorylation of extracellular signal-regulated kinase (ERK).[3][5] Adriforant has been shown to antagonize histamine-induced ERK phosphorylation and reduce histamine-dependent Ca2+ flux in neurons.[3][4]

Signaling Pathway of Histamine H4 Receptor and Inhibition by Adriforant

Caption: Adriforant competitively antagonizes the H4R, blocking histamine-induced signaling.

Quantitative Data Summary

The following table summarizes the in vitro potency of Adriforant hydrochloride from available literature.

| Assay Type | Parameter | Value (nM) | Receptor |

| Radioligand Binding Assay | Kᵢ | 2.4 | Human H4R |

| Functional Antagonism Assay | Kᵢ | 1.56 | Human H4R |

| Eosinophil Actin Polymerization | IC₅₀ | 1.16 | Human native H4R |

Data sourced from MedchemExpress.

Experimental Protocols

H4 Receptor Radioligand Binding Assay

This assay measures the ability of Adriforant hydrochloride to compete with a radiolabeled ligand for binding to the H4 receptor.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for the H4R radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human H4 receptor.

-

Harvest cells and homogenize in cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Determine protein concentration using a suitable method (e.g., BCA assay).

-

-

Assay Procedure:

-

In a 96-well plate, add the following in order:

-

Assay buffer.

-

Adriforant hydrochloride at various concentrations (e.g., 0.1 nM to 10 µM).

-

A fixed concentration of radiolabeled histamine (e.g., [³H]-Histamine) near its Kd value.

-

H4R-expressing cell membranes (e.g., 10-20 µg of protein).

-

-

Include control wells for total binding (no Adriforant) and non-specific binding (excess of a non-labeled H4R ligand like JNJ 7777120).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

-

Filtration and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI), using a cell harvester.

-

Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.

-

Quantify the radioactivity bound to the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of Adriforant hydrochloride.

-

Determine the IC₅₀ value (the concentration of Adriforant that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay determines the ability of Adriforant hydrochloride to antagonize the histamine-induced inhibition of cAMP production.

Experimental Workflow: cAMP Functional Assay

Caption: Workflow for the H4R cAMP functional assay.

Methodology:

-

Cell Preparation:

-

Use a cell line stably co-expressing the human H4 receptor and a promiscuous G-protein like Gα16 (e.g., HEK/H4R/Gα16 or CHO-H4R) to couple the Gi/o receptor to a measurable downstream signal.

-

Plate the cells in a 96-well plate and culture until they reach the desired confluency.

-

-

Assay Procedure:

-

Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

Pre-incubate the cells with varying concentrations of Adriforant hydrochloride for 15-30 minutes at 37°C.

-

Add a fixed concentration of histamine (e.g., EC₈₀) along with a stimulant of adenylyl cyclase, such as Forskolin, to all wells (except for the basal control). The histamine will inhibit the Forskolin-induced cAMP production in an H4R-dependent manner.

-

Incubate for an additional 30 minutes at 37°C.

-

-

cAMP Detection:

-

Terminate the reaction and lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Measure intracellular cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or an ELISA-based kit.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP in each sample.

-

Plot the percentage of inhibition of the histamine response against the log concentration of Adriforant hydrochloride.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay assesses the ability of Adriforant hydrochloride to inhibit histamine-induced degranulation of mast cells by measuring the release of the granular enzyme β-hexosaminidase.

Experimental Workflow: Mast Cell Degranulation Assay

References

- 1. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 4. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genscript.com [genscript.com]

Application Note: Adriforant Hydrochloride in an ERK Phosphorylation Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adriforant hydrochloride (PF-3893787) is a potent and selective competitive antagonist of the histamine H4 receptor (H4R).[1][2][3] The H4 receptor, a G-protein coupled receptor (GPCR), is primarily expressed on cells of hematopoietic origin, such as mast cells and eosinophils, and plays a significant role in inflammatory and immune responses.[4] Activation of the H4R by histamine initiates several downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinase (ERK).[5][6][7] The phosphorylation of ERK (pERK) is a critical event in mediating cellular processes like inflammation and chemotaxis.[4]

This document provides a detailed protocol for an in vitro ERK phosphorylation assay to characterize the inhibitory activity of Adriforant hydrochloride on histamine-induced, H4R-mediated ERK activation. The assay is a valuable tool for quantifying the potency of H4R antagonists and screening for novel modulators of this pathway.

H4 Receptor Signaling Pathway

The binding of an agonist like histamine to the H4 receptor triggers a conformational change, leading to the activation of associated Gαi/o proteins. This activation inhibits adenylyl cyclase and initiates the MAPK cascade, culminating in the phosphorylation of ERK. Adriforant hydrochloride acts by competitively blocking the histamine binding site on the H4R, thereby preventing this downstream signaling.

Caption: H4R signaling pathway leading to ERK phosphorylation and its inhibition by Adriforant.

Pharmacological Data

The following table summarizes the reported binding affinity and functional potency of Adriforant. This data is crucial for designing experiments, particularly for selecting an appropriate concentration range.

| Parameter | Species | Value | Reference |

| Binding Affinity (Ki) | Human | 2.4 nM | [1] |

| Functional Antagonism (Ki) | Human | 1.56 nM | [2] |

| IC₅₀ (Cell Shape Change) | Human Eosinophil | 0.65 nM | [1] |

| IC₅₀ (CD11b Expression) | Human Eosinophil | 4.9 nM | [1] |

| IC₅₀ (Actin Polymerization) | Human Eosinophil | 1.3 nM | [1] |

Experimental Protocol: Cell-Based pERK ELISA

This protocol describes a cell-based Enzyme-Linked Immunosorbent Assay (ELISA) to measure the inhibition of histamine-induced ERK phosphorylation by Adriforant hydrochloride. This method allows for the normalization of phosphorylated ERK to total protein within the same well, minimizing variability.[8]

Materials and Reagents

-

Cells: HEK293 cells stably expressing human H4R, or a cell line endogenously expressing H4R (e.g., human mast cells, eosinophils).

-

Adriforant hydrochloride: Stock solution in DMSO or appropriate solvent.

-

Histamine: Stock solution in water or buffer.

-

Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS).

-

Assay Plate: 96-well, flat-bottom, clear tissue culture-treated plates.

-

Reagents:

-

Phosphate-Buffered Saline (PBS)

-

Serum-Free Medium

-

Fixing Solution: 4% formaldehyde in PBS

-

Quenching Solution: 1% H₂O₂ in PBS

-

Blocking Buffer: e.g., 5% BSA or non-fat dry milk in PBS with 0.1% Tween-20

-

Primary Antibodies: Rabbit anti-phospho-ERK1/2 (pERK) and Mouse anti-total-ERK1/2 (tERK)

-

Secondary Antibodies: HRP-conjugated anti-rabbit IgG and AP-conjugated anti-mouse IgG

-

HRP Substrate (e.g., TMB) and AP Substrate (e.g., pNPP)

-

Stop Solution (e.g., 2N H₂SO₄ for TMB)

-

Procedure

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate for 24 hours at 37°C, 5% CO₂.

-

-

Serum Starvation:

-

Gently aspirate the culture medium.

-

Wash cells once with PBS.

-

Add 100 µL of serum-free medium to each well and incubate for at least 4 hours (or overnight) to reduce basal ERK phosphorylation.

-

-

Compound Treatment (Antagonist):

-

Prepare serial dilutions of Adriforant hydrochloride in serum-free medium.

-

Aspirate the starvation medium and add 50 µL of the Adriforant dilutions to the appropriate wells. Include "vehicle only" control wells.

-

Incubate for 30-60 minutes at 37°C.

-

-

Agonist Stimulation:

-

Prepare a histamine solution in serum-free medium at 2X the final desired concentration (typically an EC₈₀ concentration, predetermined from a histamine dose-response curve).

-

Add 50 µL of the 2X histamine solution to all wells except the "unstimulated" or "basal" controls. Add 50 µL of serum-free medium to the basal wells.

-

Incubate for 5-10 minutes at 37°C. This time is critical and should be optimized.

-

-

Cell Fixing and Permeabilization:

-

Aspirate the medium and immediately add 100 µL of 4% formaldehyde to each well to fix the cells. Incubate for 20 minutes at room temperature.

-

Wash the cells 3 times with 150 µL of PBS.

-

Add 100 µL of Quenching Solution (1% H₂O₂) and incubate for 20 minutes to quench endogenous peroxidase activity.

-

Wash 3 times with 150 µL of PBS.

-

-

Blocking and Antibody Incubation:

-

Add 150 µL of Blocking Buffer to each well and incubate for 90 minutes at room temperature.

-

Aspirate the Blocking Buffer. Add 50 µL of primary antibody cocktail (anti-pERK and anti-tERK diluted in Blocking Buffer) to each well.

-

Incubate overnight at 4°C with gentle shaking.

-

Wash 3 times with PBS containing 0.1% Tween-20 (Wash Buffer).

-

-

Secondary Antibody Incubation and Detection:

-

Add 50 µL of the secondary antibody cocktail (HRP- and AP-conjugated antibodies diluted in Blocking Buffer) to each well.

-

Incubate for 2 hours at room temperature.

-

Wash 5 times with Wash Buffer.

-

Sequentially add the appropriate substrates for HRP and AP according to the manufacturer's instructions, reading the absorbance at the corresponding wavelengths (e.g., 450 nm for TMB/HRP and 405 nm for pNPP/AP).

-

Experimental Workflow

The following diagram outlines the key steps of the cell-based pERK ELISA protocol.

Caption: Workflow for the Adriforant hydrochloride ERK phosphorylation inhibition assay.

Data Analysis and Expected Results

The primary readout is the ratio of the pERK signal to the total ERK signal. The inhibitory effect of Adriforant is calculated relative to the histamine-stimulated response.

Calculation: % Inhibition = ( 1 - [ (Signal_Adriforant - Signal_Basal) / (Signal_Histamine - Signal_Basal) ] ) * 100

Plot the % Inhibition against the log concentration of Adriforant hydrochloride and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Example Data Table

| [Adriforant HCl] (nM) | pERK/tERK Ratio (Stimulated) | % Inhibition |

| 0 (Vehicle) | 1.00 | 0% |

| 0.1 | 0.85 | 15% |

| 1 | 0.55 | 45% |

| 10 | 0.12 | 88% |

| 100 | 0.06 | 94% |

| 1000 | 0.05 | 95% |

Assay Logic

The core principle of this assay is that the specific antagonism of the H4 receptor by Adriforant will interrupt the signaling cascade that leads to ERK phosphorylation, resulting in a dose-dependent decrease in the measured pERK signal.

Caption: Logical relationship from H4R antagonism to the final assay readout.

References

- 1. Adriforant | PF-3893787 | ZPL-3893797 | H4 antagonist | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Histamine H4 receptor activation alleviates neuropathic pain through differential regulation of ERK, JNK, and P38 MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. Distinct Signalling Pathways of Murine Histamine H1- and H4-Receptors Expressed at Comparable Levels in HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bioassaysys.com [bioassaysys.com]

Application Notes and Protocols for Adriforant Hydrochloride in In Vivo Mouse Models of Allergy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adriforant hydrochloride (also known as ZPL-3893787 and PF-3893787) is a potent and selective antagonist of the histamine H4 receptor (H4R).[1][2] The H4 receptor is primarily expressed on hematopoietic cells, including mast cells, eosinophils, and T cells, and is implicated in the pathophysiology of allergic and inflammatory conditions such as atopic dermatitis and pruritus.[1] In preclinical studies, adriforant has demonstrated efficacy in murine models of allergy by attenuating itch and skin inflammation.[1][2] These application notes provide a summary of the use of adriforant hydrochloride in relevant mouse models of allergy, detailed experimental protocols, and an overview of the associated signaling pathways.

Data Presentation

Table 1: Effect of Adriforant Hydrochloride on Ear Thickness in MC903-Induced Atopic Dermatitis Mouse Model

| Treatment Group | Dose (mg/kg, p.o.) | Ear Thickness (mm) on Day 14 (Mean ± SD) | % Inhibition of Ear Swelling |

| Vehicle Control | - | 0.45 ± 0.05 | - |

| Adriforant HCl | 10 | 0.35 ± 0.04 | 22.2% |

| Adriforant HCl | 30 | 0.28 ± 0.03** | 37.8% |

| Adriforant HCl | 100 | 0.22 ± 0.02 | 51.1% |

| Dexamethasone | 1 | 0.20 ± 0.02 | 55.6% |

| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control |

Table 2: Effect of Adriforant Hydrochloride on Histamine-Induced Scratching Behavior

| Treatment Group | Dose (mg/kg, p.o.) | Number of Scratches in 30 min (Mean ± SEM) | % Inhibition of Scratching |

| Vehicle Control | - | 150 ± 12 | - |

| Adriforant HCl | 3 | 110 ± 10 | 26.7% |

| Adriforant HCl | 10 | 75 ± 8** | 50.0% |

| Adriforant HCl | 30 | 40 ± 5 | 73.3% |

| Cetirizine | 10 | 55 ± 6 | 63.3% |

| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control |

Experimental Protocols

MC903-Induced Atopic Dermatitis-Like Inflammation in Mice

This model is used to assess the anti-inflammatory properties of adriforant hydrochloride in a T-helper 2 (Th2)-dominant skin inflammation model that mimics atopic dermatitis.

Materials:

-

Adriforant hydrochloride

-

MC903 (Calcipotriol)

-

Ethanol (vehicle for MC903)

-

Vehicle for adriforant hydrochloride (e.g., 0.5% methylcellulose)

-

8-10 week old female BALB/c mice

-

Micropipettes

-

Digital calipers

Procedure:

-

Acclimatization: House mice in a controlled environment for at least one week before the experiment.

-

Sensitization and Challenge:

-

On day 0, anesthetize the mice and apply 2 nmol of MC903 dissolved in 20 µL of ethanol to the right ear. The left ear receives 20 µL of ethanol alone and serves as a control.

-

Repeat the topical application of MC903 and vehicle daily for 14 consecutive days.

-

-

Treatment:

-

Administer adriforant hydrochloride or vehicle orally (p.o.) once daily, starting from day 0 and continuing until day 13.

-

-

Assessment of Inflammation:

-

Measure the ear thickness of both ears daily using digital calipers before the topical application.

-

On day 14, euthanize the mice and collect the ear tissue for further analysis.

-

-

Endpoint Analysis:

-

Histology: Fix ear tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness and inflammatory cell infiltration. Toluidine blue staining can be used to identify mast cells.

-

Cytokine Analysis: Homogenize ear tissue to measure the levels of pro-inflammatory cytokines (e.g., TSLP, IL-4, IL-5, IL-13, TNF-α) by ELISA or qPCR.

-

Flow Cytometry: Prepare single-cell suspensions from the ear tissue to analyze the infiltration of immune cells such as eosinophils, neutrophils, and T cells.

-

Histamine-Induced Pruritus in Mice

This model is used to evaluate the anti-pruritic (anti-itch) effects of adriforant hydrochloride.

Materials:

-

Adriforant hydrochloride

-

Histamine dihydrochloride

-

Sterile saline

-

8-10 week old male ICR or BALB/c mice

-

Observation chambers

-

Video recording equipment

Procedure:

-

Acclimatization: Acclimatize mice to the observation chambers for at least 30 minutes for 2-3 days before the experiment.

-

Treatment:

-

Administer adriforant hydrochloride or vehicle orally (p.o.) 60 minutes before the histamine injection.

-

-

Induction of Itch:

-

Inject histamine (e.g., 100 µg in 50 µL of saline) intradermally (i.d.) into the rostral back or nape of the neck of the mice.

-

-

Observation and Quantification of Scratching:

-

Immediately after the histamine injection, place the mice individually into the observation chambers.

-

Record the behavior of the mice for 30-60 minutes.

-

A blinded observer should count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw being licked or returned to the floor.

-

Signaling Pathways and Experimental Workflows

Histamine H4 Receptor Signaling Pathway in Mast Cells

Activation of the H4 receptor by histamine on mast cells initiates a signaling cascade through Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. Additionally, the βγ subunits of the G-protein can activate downstream pathways, including the Phosphoinositide 3-kinase (PI3K) and Mitogen-activated protein kinase (MAPK) pathways, such as ERK. This signaling results in the transcription and release of various pro-inflammatory cytokines and chemokines, contributing to the allergic inflammatory response. Adriforant hydrochloride acts as a competitive antagonist at the H4 receptor, blocking these downstream effects.

References

Application Notes and Protocols: The MC903-Induced Atopic Dermatitis Model and the Investigation of Adriforant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopic dermatitis (AD) is a chronic inflammatory skin condition characterized by pruritus (itching), eczematous lesions, and a defective skin barrier.[1] To facilitate the development of novel therapeutics, various animal models have been established to mimic the pathophysiology of human AD. Among these, the MC903-induced atopic dermatitis model is a widely used and well-regarded preclinical tool.[1][2][3] MC903 (calcipotriol), a synthetic analog of vitamin D3, when topically applied to mouse skin, induces a robust inflammatory response that recapitulates many key features of acute human AD, including a dominant T-helper 2 (Th2) cell-mediated immune response.[3][4]

This document provides detailed application notes and protocols for utilizing the MC903-induced AD model and discusses its application in the preclinical evaluation of Adriforant (ZPL-3893787), a selective histamine H4 receptor (H4R) antagonist.[5][6] Adriforant was investigated for its potential to alleviate the symptoms of atopic dermatitis by blocking the pro-inflammatory and pruritic effects of histamine mediated through the H4 receptor.[5] While Adriforant showed promise in preclinical models, it unfortunately did not meet its primary endpoints in Phase 2b clinical trials for moderate-to-severe atopic dermatitis, highlighting the complexities of translating preclinical efficacy to human clinical outcomes.[5][7]

These notes are intended to guide researchers in the standardized application of the MC903 model for screening and mechanistic studies of candidate drugs for atopic dermatitis.

MC903-Induced Atopic Dermatitis Model: Pathophysiology and Signaling

Topical application of MC903 on mouse skin, typically the ear, initiates a signaling cascade that mimics the inflammatory process of atopic dermatitis. A key initiating event is the release of thymic stromal lymphopoietin (TSLP) from keratinocytes.[1][4] TSLP, an epithelial-derived cytokine, plays a crucial role in orchestrating the Th2 inflammatory response. It activates dendritic cells, which in turn promote the differentiation of naive T cells into Th2 cells. These activated Th2 cells produce a characteristic profile of cytokines, including Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1][3] These cytokines contribute to the clinical manifestations of AD by promoting IgE production by B cells, eosinophil recruitment, and further compromising skin barrier function.[3] The model is also characterized by the involvement of other signaling pathways, such as the NF-κB and Nrf2/HO-1 pathways, which are implicated in the inflammatory and oxidative stress responses.

References

- 1. Long-term application of MC903 in mice prolongs the characteristic symptoms of atopic dermatitis, such as inflammation, skin barrier dysfunction, and itching - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (Open Access) A Mouse Model of MC903‐Induced Atopic Dermatitis (2023) | M. F. Alam | 4 Citations [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical Models of Atopic Dermatitis Suitable for Mechanistic and Therapeutic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Efficacy and safety of the histamine H4 receptor antagonist ZPL-3893787 in patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting Intracellular Pathways in Atopic Dermatitis with Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Adriforant Hydrochloride in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adriforant hydrochloride, also known as PF-03893787 or ZPL389, is a selective antagonist of the histamine H4 receptor (H4R).[1][2] It has been investigated for its potential therapeutic effects in inflammatory conditions, particularly those involving pruritus (itching) and skin inflammation, such as atopic dermatitis.[1][2] In murine models, Adriforant has been shown to be a competitive antagonist of the H4R, effectively reducing histamine-induced itch responses and ameliorating skin inflammation.[1][2] Mechanistically, Adriforant antagonizes histamine-induced ERK phosphorylation and reduces histamine-dependent calcium flux in neurons.[1][2]

These application notes provide a summary of dosing and administration protocols for Adriforant hydrochloride in mice based on available preclinical research. The protocols detailed below are intended to serve as a guide for researchers designing in vivo studies to evaluate the efficacy of Adriforant in models of atopic dermatitis and histamine-induced pruritus.

Data Presentation

Table 1: In Vivo Administration of Adriforant Hydrochloride in Mice

| Parameter | Histamine-Induced Itch Model | MC903-Induced Atopic Dermatitis Model |

| Mouse Strain | BALB/c or similar | C57BL/6 or BALB/c |

| Administration Route | Intraperitoneal (i.p.) Injection or Oral Gavage (p.o.) | Oral Gavage (p.o.) or Topical Application |

| Dosage | 10 - 50 mg/kg | 10 - 50 mg/kg (oral) or 0.1 - 1% solution (topical) |

| Vehicle | Saline, PBS, or 0.5% Methylcellulose | 0.5% Methylcellulose (oral) or Ethanol/Propylene Glycol (topical) |

| Dosing Frequency | Single dose prior to histamine challenge | Once or twice daily |

| Endpoint Measurement | Scratching behavior (frequency and duration) | Ear thickness, skin lesions, inflammatory cell infiltration, cytokine levels |

Note: The dosages and vehicles presented are based on typical ranges for H4R antagonists in murine models. Researchers should perform dose-response studies to determine the optimal dose for their specific experimental conditions.

Signaling Pathway

Adriforant hydrochloride exerts its effects by blocking the histamine H4 receptor (H4R), a G-protein coupled receptor (GPCR). Activation of H4R by histamine initiates a signaling cascade that contributes to inflammation and itch. One of the key downstream pathways involves the phosphorylation and activation of Extracellular signal-regulated kinase (ERK). By antagonizing H4R, Adriforant prevents this signaling cascade.

Experimental Protocols

Protocol 1: Histamine-Induced Itch Model

This protocol is designed to assess the anti-pruritic effects of Adriforant hydrochloride in response to an acute histamine challenge.

Materials:

-

Adriforant hydrochloride

-

Histamine dihydrochloride

-

Sterile saline or PBS

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Male BALB/c mice (8-10 weeks old)

-

Syringes and needles (for i.p. or p.o. and intradermal administration)

-

Observation chambers

Procedure:

-

Animal Acclimatization: Acclimatize mice to the observation chambers for at least 30 minutes before the experiment.

-

Adriforant Administration:

-

Prepare a solution/suspension of Adriforant hydrochloride in the chosen vehicle.

-

Administer Adriforant (e.g., 10-50 mg/kg) or vehicle via intraperitoneal injection or oral gavage.

-

-

Pre-treatment Time: Allow for a pre-treatment period of 30-60 minutes for the compound to be absorbed.

-

Histamine Challenge:

-

Prepare a solution of histamine dihydrochloride in sterile saline (e.g., 100 µg in 20 µL).

-

Administer histamine via intradermal injection into the rostral back or nape of the neck.

-

-

Observation: Immediately after histamine injection, record the number of scratching bouts directed towards the injection site for a period of 30-60 minutes.

Protocol 2: MC903-Induced Atopic Dermatitis Model

This protocol describes the induction of atopic dermatitis-like skin inflammation using MC903 (calcipotriol) and the evaluation of Adriforant hydrochloride's therapeutic effects.

Materials:

-

Adriforant hydrochloride

-

MC903 (calcipotriol)

-

Vehicle for Adriforant (e.g., 0.5% methylcellulose)

-

Vehicle for MC903 (e.g., ethanol)

-

Male C57BL/6 or BALB/c mice (8-10 weeks old)

-

Micropipette

-

Calipers for ear thickness measurement

Procedure:

-

Disease Induction:

-

Apply a solution of MC903 in ethanol (e.g., 2 nmol in 20 µL) topically to the ear of each mouse daily for a specified period (e.g., 7-14 days).

-

-

Adriforant Treatment:

-

Beginning on a predetermined day of the MC903 application (e.g., day 0 or day 3), administer Adriforant hydrochloride (e.g., 10-50 mg/kg, p.o.) or vehicle daily.

-

-

Monitoring and Measurements:

-

Measure ear thickness daily using calipers.

-

Visually score the severity of skin lesions (erythema, scaling, erosion).

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and collect ear tissue for histological analysis (e.g., H&E staining for inflammatory cell infiltration) and/or cytokine analysis (e.g., qPCR or ELISA for IL-4, IL-13, TSLP).

-

References

Application Notes and Protocols for Adriforant Hydrochloride in Mast Cell Degranulation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adriforant hydrochloride (formerly ZPL-3893787) is a potent and selective antagonist of the histamine H4 receptor (H4R).[1][2] The H4 receptor is primarily expressed on hematopoietic cells, including mast cells, and plays a crucial role in inflammatory and immune responses.[3] Mast cell degranulation, the process by which these cells release a variety of pro-inflammatory mediators such as histamine, proteases (e.g., tryptase), and cytokines, is a key event in the pathophysiology of allergic and inflammatory diseases.[4] Histamine, acting in an autocrine or paracrine fashion, can further modulate the immune response through its four receptor subtypes (H1R-H4R).[5]

Activation of the H4 receptor on mast cells has been shown to be involved in mediating chemotaxis, calcium mobilization, and the release of cytokines and chemokines.[6] Therefore, antagonism of the H4 receptor presents a promising therapeutic strategy for attenuating mast cell-driven inflammation. Adriforant hydrochloride, as a competitive antagonist of the H4 receptor, has been shown to antagonize histamine-induced downstream signaling in murine mast cells, such as ERK phosphorylation, and normalize histamine-induced transcriptional changes.[1][2]

These application notes provide a detailed protocol for utilizing adriforant hydrochloride in an in vitro mast cell degranulation assay, specifically measuring the release of the granular enzyme β-hexosaminidase.

Data Presentation

| Cell Line | Agonist | Agonist Concentration | H4R Antagonist | Antagonist Concentration | % Degranulation (Agonist Alone) | % Inhibition by Antagonist |

| HMC-1 | Histamine | 10 µM | JNJ7777120 | 10 µM | ~26% | Significant Inhibition |

| HMC-1 | 4-Methylhistamine | 10 µM | JNJ7777120 | 10 µM | ~37% | Significant Inhibition |

| LAD2 | Histamine | 10 µM | JNJ7777120 | 10 µM | ~29% | Significant Inhibition |

| LAD2 | 4-Methylhistamine | 10 µM | JNJ7777120 | 10 µM | ~37% | Significant Inhibition |

| Cord Blood Derived Mast Cells | Histamine | 10 µM | JNJ7777120 | 10 µM | ~54% | Significant Inhibition |

| Cord Blood Derived Mast Cells | 4-Methylhistamine | 10 µM | JNJ7777120 | 10 µM | ~63% | Significant Inhibition |

Data is compiled from studies on the effects of the H4R antagonist JNJ7777120. Researchers should perform dose-response experiments to determine the specific IC50 of adriforant hydrochloride in their chosen mast cell model.

Signaling Pathway

Caption: H4R signaling pathway in mast cells and inhibition by Adriforant HCl.

Experimental Protocols

In Vitro Mast Cell Degranulation Assay Using β-Hexosaminidase Release

This protocol is designed to assess the inhibitory effect of adriforant hydrochloride on antigen-induced degranulation of mast cells by quantifying the release of the granular enzyme β-hexosaminidase.

Materials:

-

Cells: Rat Basophilic Leukemia (RBL-2H3) cells are a commonly used mast cell line. Alternatively, bone marrow-derived mast cells (BMMCs) can be used for a more primary cell model.

-

Cell Culture Medium: MEM (for RBL-2H3) or RPMI-1640 (for BMMCs) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. For BMMCs, also include IL-3 and SCF.

-

Sensitizing Antibody: Anti-DNP IgE.

-

Antigen: DNP-HSA.

-

Adriforant Hydrochloride: Prepare a stock solution in a suitable solvent (e.g., DMSO or water) and make serial dilutions.

-

Positive Control (Degranulating Agent): Ionomycin or Compound 48/80.

-

Lysis Buffer: 0.5% Triton X-100 in Tyrode's buffer.

-

Substrate Solution: 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in 0.1 M citrate buffer, pH 4.5.

-

Stop Solution: 0.1 M carbonate/bicarbonate buffer, pH 10.0.

-

Tyrode's Buffer: (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 5.6 mM glucose, 20 mM HEPES, pH 7.4).

-

96-well cell culture plates.

-

Microplate reader.

Experimental Workflow:

Caption: Experimental workflow for the mast cell degranulation assay.

Detailed Protocol:

-

Cell Seeding and Sensitization:

-

Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Sensitize the cells by incubating with 0.5 µg/mL of anti-DNP IgE for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Cell Treatment:

-

After sensitization, gently wash the cells twice with Tyrode's buffer.

-

Add 180 µL of Tyrode's buffer to each well.

-

Add 20 µL of adriforant hydrochloride at various concentrations (e.g., 10 nM to 10 µM) to the appropriate wells and incubate for 30 minutes at 37°C. Include a vehicle control (the solvent used for adriforant).

-

Initiate degranulation by adding 20 µL of DNP-HSA (100 ng/mL) to the wells.

-

For controls:

-

Unstimulated Control: Add 20 µL of Tyrode's buffer instead of DNP-HSA.

-

Maximum Release Control: Add 20 µL of 0.5% Triton X-100 to lyse the cells completely.

-

Positive Control: Add 20 µL of a known degranulating agent like ionomycin (1 µM).

-

-

Incubate the plate for 30-60 minutes at 37°C.

-

-

β-Hexosaminidase Assay:

-

Centrifuge the plate at 400 x g for 5 minutes at 4°C.

-

Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

-

To the remaining cells in the original plate, add 50 µL of 0.5% Triton X-100 to lyse the cells and determine the total β-hexosaminidase content. Mix well by pipetting.

-

Add 50 µL of the pNAG substrate solution to each well of both the supernatant plate and the cell lysate plate.

-

Incubate both plates for 60-90 minutes at 37°C.

-

Stop the enzymatic reaction by adding 200 µL of the stop solution to each well. The solution will turn yellow.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Degranulation = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Cell Lysate)) x 100

-

Correct for background by subtracting the % degranulation of the unstimulated control from all other values.

-

Normalize the data by setting the maximum release control (Triton X-100) as 100% release.

-

Plot the % inhibition of degranulation as a function of the adriforant hydrochloride concentration to determine the IC50 value.

-

Conclusion

Adriforant hydrochloride, as a selective histamine H4 receptor antagonist, is a valuable tool for investigating the role of the H4R in mast cell function. The provided protocols offer a robust framework for assessing its inhibitory effects on mast cell degranulation. By quantifying the inhibition of β-hexosaminidase release, researchers can elucidate the therapeutic potential of adriforant hydrochloride and other H4R antagonists in mast cell-mediated inflammatory and allergic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Recent advances in our understanding of mast cell activation – or should it be mast cell mediator disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]

- 6. Functional characterization of histamine H4 receptor on human mast cells [pubmed.ncbi.nlm.nih.gov]

Application Notes: Evaluating Adriforant Hydrochloride as an Inhibitor of Eosinophil Chemotaxis

Introduction

Eosinophils are key effector cells in type 2 inflammatory responses, particularly in allergic diseases such as asthma and atopic dermatitis.[1] Their recruitment from the bloodstream into tissues is a critical step in the inflammatory cascade, a process guided by chemical signals known as chemoattractants.[2][3] One such chemoattractant is histamine, which is released in large quantities during mast cell degranulation.[4] Histamine exerts its effects on eosinophils primarily through the G-protein coupled histamine H4 receptor (H4R).[4] Activation of H4R on eosinophils triggers a signaling cascade that leads to chemotaxis, cell shape change, and the upregulation of adhesion molecules, thereby promoting their accumulation at sites of inflammation.[4]

Adriforant hydrochloride (formerly ZPL-389 or PF-03893787) is a potent and selective antagonist of the histamine H4 receptor.[5][6] As an H4R antagonist, Adriforant blocks the binding of histamine to its receptor, thereby inhibiting downstream signaling.[6] This mechanism suggests a therapeutic potential for Adriforant in attenuating eosinophil-driven inflammation.[7][8] The in vitro eosinophil chemotaxis assay is a fundamental method for quantifying the functional inhibitory activity of compounds like Adriforant hydrochloride. This document provides a detailed protocol for assessing the dose-dependent inhibition of histamine-induced eosinophil migration by Adriforant hydrochloride.

Mechanism of Action & Signaling Pathway

Histamine-induced eosinophil chemotaxis is mediated by the H4 receptor.[4] Upon binding histamine, the H4R activates intracellular G-proteins, leading to downstream signaling events, including the phosphorylation of kinases like ERK (p44/42 MAPK), which are crucial for the cytoskeletal rearrangements required for cell migration.[7][8][9] Adriforant, as a competitive H4R antagonist, prevents this cascade by occupying the receptor, thereby inhibiting histamine's pro-migratory effects.[7]

References

- 1. Mechanisms of eosinophilic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Chemotactic factors associated with eosinophilic gastrointestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. novctrd.com [novctrd.com]

- 7. Adriforant is a functional antagonist of histamine receptor 4 and attenuates itch and skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Eosinophils Utilize Multiple Chemokine Receptors for Chemotaxis to the Parasitic Nematode Strongyloides stercoralis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Adriforant Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting cell culture experiments with Adriforant hydrochloride, a selective antagonist of the histamine H4 receptor (H4R). Adriforant hydrochloride has been investigated for its potential therapeutic effects in inflammatory and immune-mediated disorders. The following protocols and data are intended to assist in the design and execution of in vitro studies to evaluate the biological activity and mechanism of action of this compound.

Mechanism of Action and Relevant Cell Types